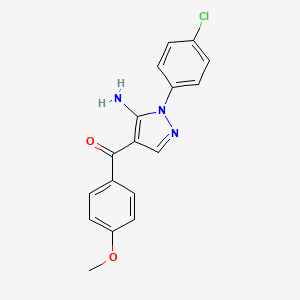

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Amino-1-(4-clorofenil)-1H-pirazol-4-YL)(4-metoxifenil)metanona es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (5-Amino-1-(4-clorofenil)-1H-pirazol-4-YL)(4-metoxifenil)metanona típicamente implica la reacción de 4-clorofenilhidrazina con cloruro de 4-metoxibenzoilo en presencia de una base como trietilamina. La reacción se lleva a cabo en condiciones de reflujo y el producto se purifica por recristalización.

Métodos de producción industrial

En un entorno industrial, la síntesis podría ampliarse utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se optimizarían para minimizar los subproductos y maximizar la eficiencia del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en las posiciones amino o cloro.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en condiciones ácidas.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de pirazol sustituidos.

Aplicaciones Científicas De Investigación

Química

El compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio valioso en la síntesis orgánica.

Biología

En la investigación biológica, se investiga el compuesto por su potencial como inhibidor enzimático o modulador de receptores. Sus interacciones con los objetivos biológicos pueden proporcionar información sobre los mecanismos de diversas enfermedades.

Medicina

El compuesto se explora por sus potenciales aplicaciones terapéuticas, incluidas las actividades antiinflamatorias, analgésicas y anticancerígenas. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos.

Industria

En el sector industrial, el compuesto se puede utilizar como precursor para la síntesis de colorantes, agroquímicos y otros productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de (5-Amino-1-(4-clorofenil)-1H-pirazol-4-YL)(4-metoxifenil)metanona implica su interacción con objetivos moleculares específicos como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión. Estas interacciones pueden conducir a cambios en las vías de señalización celular, lo que da como resultado los efectos biológicos observados.

Comparación Con Compuestos Similares

Compuestos similares

- (5-Amino-1-(4-bromofenil)-1H-pirazol-4-YL)(4-metoxifenil)metanona

- (5-Amino-1-(4-fluorofenil)-1H-pirazol-4-YL)(4-metoxifenil)metanona

Singularidad

La presencia del grupo 4-clorofenil en (5-Amino-1-(4-clorofenil)-1H-pirazol-4-YL)(4-metoxifenil)metanona) imparte propiedades electrónicas y estéricas únicas, que pueden influir en su reactividad y actividad biológica. En comparación con sus análogos con diferentes sustituyentes de halógeno, el derivado clorado puede exhibir perfiles farmacocinéticos y farmacodinámicos distintos.

Propiedades

Número CAS |

618091-25-1 |

|---|---|

Fórmula molecular |

C17H14ClN3O2 |

Peso molecular |

327.8 g/mol |

Nombre IUPAC |

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C17H14ClN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |

Clave InChI |

TXQJVOQMPKLKOQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B12039613.png)

![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)

![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)

![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)